2-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbut-2-en-1-ylamine with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole products.
Substitution: The compound can undergo nucleophilic substitution reactions where the 3-methylbut-2-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxaldehyde derivatives, while reduction can produce imidazole-2-methyl derivatives.
Scientific Research Applications
2-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
2-(3-Methylbut-2-en-1-yl)imidazole: Lacks the dihydro component, which may result in different chemical reactivity and biological activity.
2-(3-Methylbut-2-en-1-yl)-1H-imidazole: Similar structure but with a different position of the double bond, affecting its chemical properties.
2-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring, leading to distinct chemical and biological characteristics.
Properties
CAS No. |
87703-38-6 |
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Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(3-methylbut-2-enyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C8H14N2/c1-7(2)3-4-8-9-5-6-10-8/h3H,4-6H2,1-2H3,(H,9,10) |
InChI Key |
DSPWGFIGHHGJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=NCCN1)C |
Origin of Product |
United States |
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